N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroacetophenone with thiourea under acidic conditions.
Alkylation: The thiazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Nitration: The benzamide moiety is introduced through a nitration reaction, where a nitro group is added to the benzene ring.
Coupling: Finally, the thiazole derivative is coupled with the nitrobenzamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as alkylated or halogenated derivatives.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound can be used to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)acetamide
- N-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)propionamide
Uniqueness
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)13-5-7-15(20)8-6-13)9-10-21-18(24)14-3-2-4-16(11-14)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCWSBBBQFLODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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